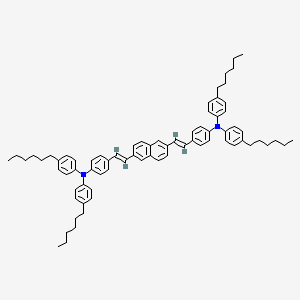
4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) is a complex organic compound with a unique structure that includes a naphthalene core and multiple phenyl groups. This compound is known for its applications in various fields, including materials science and organic electronics.
Méthodes De Préparation
The synthesis of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene core: This step involves the synthesis of the naphthalene-2,6-diylbis(ethene-2,1-diyl) intermediate.
Attachment of phenyl groups: The intermediate is then reacted with N,N-bis(4-hexylphenyl)aniline under specific conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The phenyl groups can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with specific optical and electronic characteristics.
Biological Research: It is used as a probe in various biological studies to understand molecular interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, influencing electronic and optical properties. These interactions are crucial for its applications in organic electronics and materials science.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) stands out due to its unique naphthalene core and multiple phenyl groups. Similar compounds include:
- 4,4’-((1E,1’E)-Biphenyl-4,4’-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
- 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
These compounds share similar structural features but differ in their core structures, leading to variations in their electronic and optical properties.
Propriétés
Formule moléculaire |
C74H86N2 |
|---|---|
Poids moléculaire |
1003.5 g/mol |
Nom IUPAC |
4-hexyl-N-[4-[(E)-2-[6-[(E)-2-[4-(4-hexyl-N-(4-hexylphenyl)anilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]phenyl]-N-(4-hexylphenyl)aniline |
InChI |
InChI=1S/C74H86N2/c1-5-9-13-17-21-59-31-45-69(46-32-59)75(70-47-33-60(34-48-70)22-18-14-10-6-2)73-53-39-63(40-54-73)25-27-65-29-43-68-58-66(30-44-67(68)57-65)28-26-64-41-55-74(56-42-64)76(71-49-35-61(36-50-71)23-19-15-11-7-3)72-51-37-62(38-52-72)24-20-16-12-8-4/h25-58H,5-24H2,1-4H3/b27-25+,28-26+ |
Clé InChI |
SSZGBEIUMQEEPW-NBHCHVEOSA-N |
SMILES isomérique |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C3)C8=CC=C(C=C8)CCCCCC |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
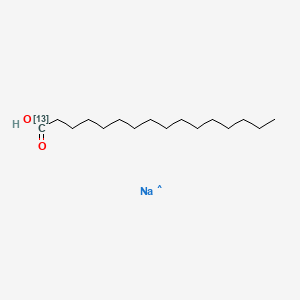
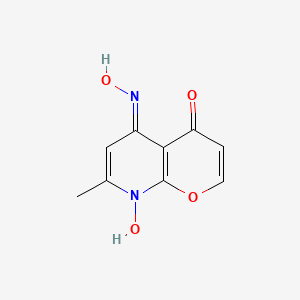
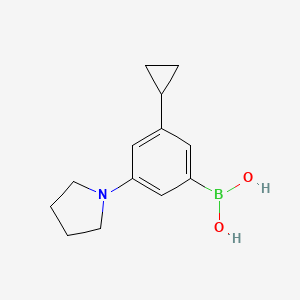
![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)

![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
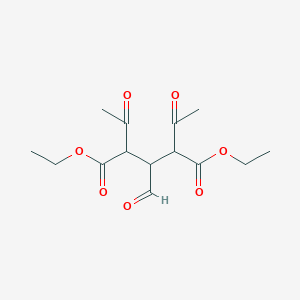
![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)
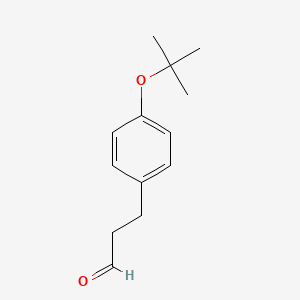
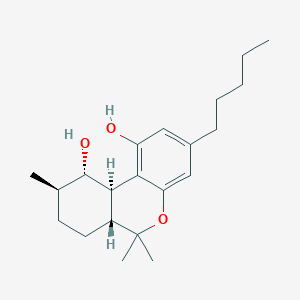

![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
